Product packaging for 2-(4-Fluorobenzyl)-5-iodothiophene(Cat. No.:CAS No. 154355-88-1)

2-(4-Fluorobenzyl)-5-iodothiophene

Cat. No.: B2578007
CAS No.: 154355-88-1
M. Wt: 318.15
InChI Key: PNRNSMBTRRXYBQ-UHFFFAOYSA-N
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Description

2-(4-Fluorobenzyl)-5-iodothiophene is a high-purity chemical intermediate of significant interest in pharmaceutical and medicinal chemistry research. This compound features a thiophene ring, a privileged scaffold in drug discovery, which is substituted with an iodine atom and a 4-fluorobenzyl group . The presence of both iodine and fluorine makes it a versatile building block; the iodine serves as an excellent handle for further cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing for rapid structural diversification . Meanwhile, the incorporation of a fluorine atom is a common strategy in lead optimization to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets . Researchers value this compound for constructing novel molecular entities, particularly in developing targeted therapies. Its application is foundational in exploring structure-activity relationships (SAR) and is instrumental in the synthesis of complex molecules for screening against various biological targets. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8FIS B2578007 2-(4-Fluorobenzyl)-5-iodothiophene CAS No. 154355-88-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-5-iodothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FIS/c12-9-3-1-8(2-4-9)7-10-5-6-11(13)14-10/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRNSMBTRRXYBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(S2)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FIS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Fluorobenzyl 5 Iodothiophene

Strategies for the Construction of the 2-Benzylthiophene Core

The introduction of the 4-fluorobenzyl moiety onto the thiophene (B33073) ring is the critical initial phase of the synthesis. Two classical and effective methods dominate this area: direct alkylation and a two-step acylation-reduction sequence.

Direct benzylation of thiophene can be attempted via a Friedel-Crafts alkylation reaction. This involves reacting thiophene with an alkylating agent, such as 4-fluorobenzyl chloride, in the presence of a Lewis acid catalyst.

However, this direct approach is fraught with challenges. Friedel-Crafts alkylations are notorious for several drawbacks:

Polyalkylation: The initial product, 2-(4-fluorobenzyl)thiophene (B1337178), is more reactive than thiophene itself due to the electron-donating nature of the alkyl group. This leads to further alkylation, resulting in a mixture of mono- and polysubstituted products that are often difficult to separate.

Carbocation Rearrangement: While less of a concern with benzyl (B1604629) halides compared to other primary alkyl halides, the potential for rearrangement of the electrophilic intermediate exists under strong Lewis acid conditions, leading to isomeric impurities. masterorganicchemistry.com

Catalyst Stoichiometry: These reactions often require more than catalytic amounts of the Lewis acid, which can complicate the work-up procedure.

Due to these limitations, direct Friedel-Crafts alkylation is often less preferred for the clean synthesis of monosubstituted benzylthiophenes.

A more reliable and widely used strategy to circumvent the issues of direct alkylation is a two-step sequence involving Friedel-Crafts acylation followed by reduction of the resulting ketone. organic-chemistry.orgnih.gov This method offers superior control over regioselectivity and avoids poly-substitution.

Step 1: Friedel-Crafts Acylation

The first step is the acylation of thiophene with 4-fluorobenzoyl chloride. This reaction is an electrophilic aromatic substitution where the acylium ion, generated from the acyl chloride and a Lewis acid catalyst, attacks the thiophene ring. The reaction shows high regioselectivity for the C2 position, as the intermediate cation is more stabilized by resonance compared to attack at the C3 position. stackexchange.com Common Lewis acids for this transformation include aluminum chloride (AlCl₃) and tin(IV) chloride (SnCl₄). google.com The resulting product is 2-(4-fluorobenzoyl)thiophene. A key advantage of acylation is that the product, an aryl thienyl ketone, is deactivated towards further electrophilic attack, thus preventing over-acylation. organic-chemistry.org

Step 2: Reduction of the Carbonyl Group

The second step involves the reduction of the carbonyl group of 2-(4-fluorobenzoyl)thiophene to a methylene (B1212753) group (-CH₂-). Two classical named reactions are particularly effective for this transformation: the Clemmensen reduction and the Wolff-Kishner reduction.

Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid (HCl). wikipedia.organnamalaiuniversity.ac.in It is highly effective for reducing aryl-alkyl ketones, such as those produced via Friedel-Crafts acylation. libretexts.orgchemistryviews.org The reaction is carried out under strongly acidic conditions, which the thiophene ring can tolerate. The substrate must not possess other acid-sensitive functional groups. libretexts.org

Wolff-Kishner Reduction: This reaction provides a powerful alternative under strongly basic conditions. wikipedia.orglibretexts.org The ketone is first converted to a hydrazone by reacting with hydrazine (B178648) (N₂H₄). Subsequent heating with a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent like ethylene (B1197577) glycol, leads to the formation of the alkane with the evolution of nitrogen gas. wikipedia.orgyoutube.com This method is ideal for substrates that are sensitive to strong acids. alfa-chemistry.com

This two-step acylation-reduction sequence provides a robust and high-yielding pathway to the desired 2-(4-fluorobenzyl)thiophene core.

Table 1: Comparison of Carbonyl Reduction Methods

FeatureClemmensen ReductionWolff-Kishner Reduction
Reagents Zinc Amalgam (Zn(Hg)), Conc. HClHydrazine (N₂H₄), KOH or NaOH
Conditions Strongly Acidic, RefluxStrongly Basic, High Temp. (~200°C)
Substrate Suitability Tolerates base-sensitive groupsTolerates acid-sensitive groups
Common Application Reduction of ketones from Friedel-Crafts acylationReduction of ketones in base-tolerant molecules

Regioselective Iodination at the Thiophene C5 Position

Once the 2-(4-fluorobenzyl)thiophene core is synthesized, the final step is the introduction of an iodine atom at the C5 position. The electron-donating benzyl group at C2 activates the thiophene ring towards further electrophilic substitution, directing incoming electrophiles preferentially to the C5 position.

A highly efficient and common method for this transformation is the use of N-iodosuccinimide (NIS) . thieme-connect.comresearchgate.net This reagent is a convenient and solid source of electrophilic iodine. The reaction is typically carried out in a suitable solvent like ethanol. The selectivity and rate of the reaction can be enhanced by using a catalytic amount of a strong acid, such as 4-toluenesulfonic acid (p-TsOH), which activates the NIS. thieme-connect.comcore.ac.ukthieme-connect.com This method is known for its clean reaction profile and high yields, often providing the desired 2-(4-fluorobenzyl)-5-iodothiophene without the need for extensive purification. thieme-connect.com In cases where mono-iodination is not fully efficient, using an excess of NIS can drive the reaction to completion. thieme-connect.com

Table 2: Reagents for Regioselective Iodination of 2-Substituted Thiophenes

Reagent SystemConditionsSelectivityReference
N-Iodosuccinimide (NIS) / p-TsOH (cat.)Ethanol, Room Temp.High for C5 position thieme-connect.com
Iodine / Periodic AcidAcetic Acid/WaterGood
N-Iodosuccinimide (NIS)Acetonitrile/Acetic AcidGood researchgate.net

Convergent and Divergent Synthesis Pathways to this compound

The synthesis of the target molecule can be viewed from two distinct strategic perspectives: divergent and convergent synthesis.

Divergent Pathway: This is the most straightforward approach, following the sequence described in the sections above. A common intermediate, thiophene, is first functionalized to create the 2-(4-fluorobenzyl)thiophene core. This intermediate is then "diverged" into the final product through the specific iodination at the C5 position. This linear sequence is often practical and easy to plan.

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in nearly every step of the synthesis of this compound, enhancing efficiency, selectivity, and sustainability.

Lewis Acid Catalysis: In the Friedel-Crafts acylation step, Lewis acids like AlCl₃ or SnCl₄ are essential catalysts to generate the reactive acylium ion electrophile from 4-fluorobenzoyl chloride. google.com

Acid Catalysis in Iodination: Brønsted acids, such as p-toluenesulfonic acid, are used in catalytic amounts to activate N-iodosuccinimide, facilitating a cleaner and more efficient iodination of the thiophene ring. thieme-connect.com

Transition Metal Catalysis: Palladium catalysts are central to modern convergent strategies. Catalytic systems, such as those based on Pd(PPh₃)₄ or PdCl₂(dppf), are instrumental in mediating Suzuki-Miyaura chemicalbook.comacs.orggoogle.com or other cross-coupling reactions (e.g., Sonogashira, Stille) to form the crucial C-C bond between the thiophene ring and the benzyl group. These methods offer high functional group tolerance and are foundational to modern organic synthesis. researchgate.netyoutube.com

The strategic application of these catalytic systems is key to developing efficient and scalable routes to this compound and its derivatives.

Reactivity and Transformational Chemistry of 2 4 Fluorobenzyl 5 Iodothiophene

Cross-Coupling Reactions at the C5-Iodo Position

The carbon-iodine bond at the 5-position of the thiophene (B33073) ring is the most labile site for cross-coupling reactions, serving as a versatile handle for the introduction of a wide array of substituents. The electron-donating nature of the sulfur atom in the thiophene ring enhances the reactivity of the C5-iodo bond towards oxidative addition to transition metal catalysts.

Palladium-Catalyzed Carbon-Carbon Cross-Coupling (e.g., Sonogashira, Suzuki, Stille, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and 5-iodothiophenes are excellent substrates for these transformations.

The Sonogashira coupling provides an efficient route to synthesize 5-alkynylthiophenes. The reaction of 2-(4-Fluorobenzyl)-5-iodothiophene with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base would be expected to proceed smoothly. A variety of acetylenic thiophenes have been prepared using a Pd/C-CuI-PPh3 catalyst system in water, demonstrating the versatility of this method for a range of functional groups. nih.gov The regioselectivity of Sonogashira couplings on diiodinated heteroaromatics has been studied, with substitution generally occurring preferentially at the more reactive position. rsc.org

Table 1: Examples of Sonogashira Coupling with Iodo-Thiophene Derivatives

Thiophene Substrate Alkyne Partner Catalyst System Solvent Yield Reference
2-Iodothiophene Phenylacetylene Pd/C-CuI-PPh3 Water 85% nih.gov
4-Iodo-5-aryl-thieno[a]dibenzothiophene Terminal Alkynes Pd(PPh3)4/CuI DMF/Et3N Good researchgate.net
2,3-Diiodobenzo[b]thiophene Methyl propargyl ether Pd(PPh3)4/CuI Et3N 59% (C2-alkynylated) rsc.org

The Suzuki-Miyaura coupling is a widely used method for the formation of biaryl compounds and involves the reaction of the iodothiophene with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is known for its mild conditions and tolerance of a wide range of functional groups. The synthesis of 2,5-diisopropenylthiophene has been achieved via a Suzuki-Miyaura cross-coupling reaction, highlighting its applicability to thiophene derivatives. nih.gov

The Stille coupling utilizes an organotin reagent as the coupling partner. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is highly versatile due to the stability and commercial availability of many organostannanes. libretexts.org The coupling of 5-iodotriazoles with organotin reagents has been demonstrated, suggesting a similar reactivity for 5-iodothiophenes. researchgate.net

The Negishi coupling employs an organozinc reagent and is known for its high reactivity and ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.orgorganic-chemistry.org The reaction of this compound with an appropriate organozinc reagent in the presence of a palladium or nickel catalyst would provide a direct route to various substituted thiophenes. wikipedia.org The use of pincer complexes of palladium has been shown to be highly effective in Negishi couplings of aryl bromides with diarylzinc reagents. rsc.org

Table 2: Examples of Suzuki, Stille, and Negishi Couplings with Halogenated Thiophenes

Coupling Reaction Thiophene Substrate Coupling Partner Catalyst System Yield Reference
Suzuki 2,5-Dibromothiophene (B18171) Isopropenylboronic acid pinacol (B44631) ester Pd(PPh3)4 Good nih.gov
Stille 2-Bromothiophene (Tributylstannyl)ethene Pd(PPh3)4 85% wikipedia.org
Negishi 2-Bromopyridine (analogy) o-Tolylzinc chloride Pd(PPh3)4 Good wikipedia.org

Carbon-Heteroatom Cross-Coupling (e.g., Buchwald-Hartwig Amination, C-O Coupling Considerations)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of carbon-nitrogen bonds. wikipedia.orgnih.govyoutube.comorganic-chemistry.org This reaction would allow for the introduction of a variety of primary and secondary amines at the C5 position of this compound. The reaction typically employs a palladium catalyst with bulky, electron-rich phosphine (B1218219) ligands and a strong base. youtube.com The amination of substituted bromothiophenes has been successfully demonstrated, indicating the feasibility of this transformation on the iodo-analogue. youtube.com

While less common than C-N coupling, palladium-catalyzed C-O coupling reactions can be used to form aryl ethers. The conditions for C-O coupling are often similar to those of the Buchwald-Hartwig amination, though they can be more challenging. The reaction of this compound with an alcohol or phenol (B47542) under appropriate catalytic conditions could yield the corresponding 5-alkoxy- or 5-aryloxythiophene derivative.

Transition-Metal-Free Coupling Methodologies

In recent years, transition-metal-free coupling reactions have gained significant attention as more sustainable alternatives to traditional methods. pcimag.comcas.cnrsc.org These reactions often proceed through radical or ionic pathways. For instance, base-promoted homolytic aromatic substitution (HAS) has been used for the cross-coupling of aryl halides with N-containing heteroarenes. cas.cn Photo-induced radical cross-coupling of aryl iodides with disulfides offers a metal-free route to aryl sulfides. nih.gov Hypervalent iodine reagents can also mediate coupling reactions, avoiding the use of transition metals. pcimag.com These emerging methodologies could potentially be applied to this compound for the formation of new C-C and C-heteroatom bonds.

Functionalization of the 4-Fluorobenzyl Moiety at the C2 Position

The 4-fluorobenzyl group at the C2 position of the thiophene ring offers additional sites for chemical modification, namely the benzylic carbon and the aromatic C-F bond.

Selective C-H Functionalization of the Benzylic Carbon

The benzylic C-H bonds are activated towards various functionalization reactions due to the stability of the resulting benzyl (B1604629) radical or ion. Selective oxidation of the benzylic position can lead to the formation of a ketone, a valuable synthetic intermediate. nih.gov Various catalytic systems, including those based on copper, have been developed for the azidation of benzylic C-H bonds, providing a route to benzyl amines. umn.edu Furthermore, site-selective amination of benzylic C-H bonds has been achieved using organoradical catalysts. rsc.org The arylation of benzylic C-H bonds in 2-benzylfurans has been demonstrated using bimetallic catalysts, suggesting that similar transformations could be possible for this compound. nih.gov

Table 3: Examples of Benzylic C-H Functionalization

Substrate Reagent Catalyst/Conditions Product Reference
Toluene Diethyl azodicarboxylate Bowl-shaped N-hydroxyimide Benzylic amination product rsc.org
Ethylbenzene Trimethylsilyl azide Copper(I) triflate Benzylic azide umn.edu
2-Benzylfuran 4-tert-Butyl bromobenzene Pd(OAc)2/NIXANTPHOS/KN(SiMe3)2 Benzylic arylation product nih.gov

Reactions Involving the Aromatic C-F Bond Activation

The carbon-fluorine bond is the strongest single bond to carbon, making its activation a significant challenge in organic synthesis. baranlab.org However, its transformation can provide access to novel chemical space. Reactions involving C-F bond activation are often promoted by transition metals or strong Lewis acids. For instance, nickel(0) complexes with specific nitrogen-donor ligands have been shown to selectively activate C-F bonds in tetrafluorobenzenes. nih.gov N-heterocyclic carbenes (NHCs) have also been found to react with fluoroarenes via nucleophilic aromatic substitution of fluoride. nih.govrsc.org While the C-F bond in this compound is generally considered robust, under specific and often harsh reaction conditions, it could potentially be a site for functionalization, offering an alternative to traditional cross-coupling at the C-I bond.

Electrophilic and Nucleophilic Reactions of the Thiophene Ring System

The thiophene ring is known to be more susceptible to electrophilic attack than benzene (B151609), with reactions preferentially occurring at the C2 and C5 positions. pharmaguideline.com In this compound, the C5 position is occupied by an iodine atom, and the C2 position is substituted with a 4-fluorobenzyl group. The remaining C3 and C4 positions are available for substitution.

Electrophilic Aromatic Substitution:

The 4-fluorobenzyl group at the C2 position is generally considered to be an ortho-, para-directing activator for electrophilic aromatic substitution on the thiophene ring. However, since the para-position (C5) is already substituted, electrophilic attack would be directed primarily to the C3 position. The iodine atom at the C5 position is a deactivating group but also directs incoming electrophiles to the ortho position (C4). Therefore, a mixture of C3 and C4 substituted products could be expected, with the regioselectivity depending on the specific electrophile and reaction conditions.

Common electrophilic substitution reactions applicable to this system include:

Halogenation: Introduction of bromine or chlorine would likely occur at the C3 or C4 position using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Reaction with nitric acid in the presence of a strong acid like sulfuric acid would introduce a nitro group onto the thiophene ring. youtube.com

Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group. youtube.com

Friedel-Crafts Acylation and Alkylation: The introduction of acyl or alkyl groups can be achieved using acyl chlorides or alkyl halides in the presence of a Lewis acid catalyst. youtube.comgoogle.com The presence of the deactivating iodo group might necessitate harsher reaction conditions.

A related synthetic pathway for a similar compound, 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene, involves a Friedel-Crafts reaction, highlighting the susceptibility of such thiophene cores to electrophilic substitution. google.com

Nucleophilic Aromatic Substitution:

The carbon-iodine bond at the C5 position provides a site for nucleophilic aromatic substitution (SNAr). Thiophene rings, especially when substituted with electron-withdrawing groups or halogens, can undergo nucleophilic substitution. nih.gov The reaction typically proceeds through an addition-elimination mechanism, forming a Meisenheimer-like intermediate.

Potential nucleophilic substitution reactions at the C5 position include:

Substitution with Amines: Reaction with primary or secondary amines, often in the presence of a base and a copper or palladium catalyst (Buchwald-Hartwig amination), could replace the iodine with an amino group.

Substitution with Alkoxides: Treatment with sodium or potassium alkoxides would lead to the corresponding alkoxythiophene derivative.

Substitution with Cyanide: The introduction of a nitrile group can be achieved using a cyanide salt, often with a transition metal catalyst.

The success of these reactions would depend on the activation of the thiophene ring and the specific reaction conditions employed.

Radical Reactions and Single-Electron Transfer Processes

The presence of the benzylic C-H bonds and the weak C-I bond suggests that this compound could participate in radical reactions and processes initiated by single-electron transfer (SET).

Radical Halogenation:

The benzylic protons of the 4-fluorobenzyl group are susceptible to radical abstraction. Under photochemical conditions or in the presence of a radical initiator like azobisisobutyronitrile (AIBN), reaction with reagents such as N-bromosuccinimide can lead to the selective bromination of the benzylic position, forming 2-(bromo(4-fluorophenyl)methyl)-5-iodothiophene.

Single-Electron Transfer (SET) Processes:

SET processes can initiate a variety of transformations. For instance, SET reduction of the C-I bond could generate a thienyl radical. This radical could then participate in a range of coupling reactions or be trapped by a hydrogen atom source.

Furthermore, SET oxidation could lead to a radical cation, which might undergo subsequent reactions. While direct studies on this compound are not available, analogous systems suggest the feasibility of such pathways. For example, the synthesis of benzyl thioesters from benzyl chlorides and elemental sulfur has been achieved through a synergistic photocatalytic system involving single electron transfer. rsc.org This indicates that benzylic C-S bond formation, a potential transformation for the title compound, can be mediated by SET processes.

The iodo group itself can be a precursor for organometallic reagents via metal-halogen exchange, which can then be involved in a variety of coupling reactions. While not strictly a radical process, the formation of these intermediates often proceeds through mechanisms with radical character.

Mechanistic Investigations in 2 4 Fluorobenzyl 5 Iodothiophene Chemistry

Elucidation of Palladium-Catalyzed Cross-Coupling Mechanisms.nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govyoutube.com The reactions involving 2-(4-fluorobenzyl)-5-iodothiophene are no exception, and understanding their mechanisms is crucial for their effective application. These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Insertion, Transmetalation, and Reductive Elimination Pathways.nih.gov

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, begins with the oxidative addition of the aryl iodide, this compound, to a low-valent palladium(0) species. nih.govyoutube.comscholaris.ca This step forms a palladium(II) intermediate. The rate and mechanism of this oxidative addition can be influenced by factors such as the nature of the palladium catalyst and the presence of halide ions. scholaris.ca

Following oxidative addition, the next key step is transmetalation , where a nucleophilic coupling partner (e.g., an organoboron compound in a Suzuki coupling or an organotin compound in a Stille coupling) transfers its organic group to the palladium(II) center. youtube.comresearchgate.net This step regenerates the palladium(0) catalyst and forms the desired cross-coupled product.

The final step of the catalytic cycle is reductive elimination , in which the two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. nih.gov

A plausible reaction mechanism for a generic palladium-catalyzed cross-coupling reaction of this compound is depicted below:

Scheme 1: General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling mermaid graph TD A[Pd(0)L_n] -- Oxidative Addition with this compound --> B{[(4-Fluorobenzyl)thienyl]Pd(II)(I)L_n}; B -- Transmetalation with Organometallic Reagent (R-M) --> C{[(4-Fluorobenzyl)thienyl]Pd(II)(R)L_n}; C -- Reductive Elimination --> D(2-(4-Fluorobenzyl)-5-R-thiophene) + A; Generated code

Advanced Functionalization and Derivatization Strategies

Synthesis of Polyfunctionalized Thiophene (B33073) Derivatives from 2-(4-Fluorobenzyl)-5-iodothiophene

The 5-iodo substituent on the thiophene ring serves as a prime handle for introducing a wide array of functional groups through well-established cross-coupling methodologies. These reactions are pivotal for creating polyfunctionalized thiophene derivatives with tailored electronic and steric properties.

Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose. The Suzuki, Sonogashira, and Stille couplings are among the most utilized transformations, allowing for the formation of new carbon-carbon bonds at the 5-position of the thiophene ring. nih.govwikipedia.orglibretexts.org

Suzuki Coupling: This reaction involves the coupling of the 5-iodothiophene with a variety of organoboron reagents, such as boronic acids or their esters, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This method is known for its mild reaction conditions and tolerance of a wide range of functional groups. For instance, coupling with arylboronic acids can introduce diverse aromatic systems, leading to the formation of 2-(4-fluorobenzyl)-5-arylthiophenes. nih.gov The choice of catalyst, such as those based on ferrocene (B1249389) ligands like Pd(dppf)Cl₂, can be crucial for achieving high yields. nih.gov

Sonogashira Coupling: To introduce acetylenic moieties, the Sonogashira coupling is the method of choice. This reaction couples the 5-iodothiophene with a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orglibretexts.org This strategy is instrumental in synthesizing extended π-conjugated systems. A one-pot, pseudo five-component synthesis starting from iodo(hetero)arenes, which involves a Sonogashira-Glaser coupling sequence, highlights the efficiency of this approach for creating 2,5-di(hetero)arylthiophenes. beilstein-journals.orgnih.gov

Stille Coupling: The Stille coupling utilizes organotin reagents as coupling partners. While organotin compounds are toxic, this method is valued for its versatility and is often used in the synthesis of complex molecules. nih.gov

Beyond these primary coupling methods, other functionalization strategies can be employed. For example, after an initial coupling reaction, further modifications can be performed on the newly introduced substituent or on the benzyl (B1604629) group, leading to highly elaborate molecular structures.

Chemo- and Regioselective Transformations for Scaffold Diversification

The presence of multiple reactive sites in this compound—namely the C-I bond, the C-H bonds on the thiophene and benzene (B151609) rings, and the benzylic position—necessitates careful control over reaction conditions to achieve chemo- and regioselectivity.

The C-I bond at the 5-position is the most reactive site for cross-coupling reactions, allowing for selective functionalization at this position while leaving other parts of the molecule intact. The choice of catalyst and reaction conditions can influence the outcome, especially when multiple halogens are present. For instance, in polyhalogenated thiophenes, the reactivity order for oxidative addition to palladium(0) is typically I > Br > Cl, enabling selective reactions.

In the context of polyhalogenated thiophenes, regioselective functionalization can be achieved by exploiting the differential reactivity of the halogen atoms. For example, in the Suzuki coupling of dihalothiophenes, the reaction can often be controlled to occur selectively at one position. researchgate.net While direct studies on this compound are limited, analogies can be drawn from related systems. For example, in the synthesis of terthiophenes, the use of a 20% excess of boronic acid in a Suzuki coupling with 2,5-dibromothiophene (B18171) was found to prevent the formation of mono-coupled byproducts. nih.gov

Furthermore, the benzyl group itself can be a site for functionalization. While the C-F bond is generally robust, the aromatic ring can undergo electrophilic substitution, although the fluorine atom is deactivating. The benzylic protons can potentially be involved in reactions under specific conditions, though this is less common compared to the reactions at the thiophene ring.

Preparation of Macrocyclic and Oligomeric Structures

The bifunctional nature of derivatives of this compound makes them excellent building blocks for the synthesis of macrocycles and oligomers. These larger structures are of significant interest in materials science and supramolecular chemistry.

Oligomeric Structures: Thiophene oligomers can be synthesized through iterative cross-coupling reactions. nih.gov For example, a Suzuki coupling reaction between a monoborylated thiophene and a monohalogenated thiophene can be used to create dimers, which can then be further elongated. A pseudo five-component synthesis involving a Sonogashira-Glaser coupling sequence provides a direct route to well-defined thiophene oligomers. beilstein-journals.orgnih.gov

Polythiophenes: Polythiophenes are a class of conducting polymers with a wide range of applications. The synthesis of polythiophenes can be achieved through various polymerization methods, including chemical oxidation, electrochemical synthesis, and metal-catalyzed polymerization. nih.govcmu.edu For instance, poly(3-benzylthiophene) has been synthesized via Ni(II)-mediated Grignard metathesis (GRIM) polymerization from 2,5-dibromo-3-benzylthiophene. researchgate.net This suggests that a similar approach could be applied to monomers derived from this compound to create novel polythiophenes with specific properties imparted by the fluorobenzyl group.

Macrocyclic Structures: The synthesis of thiophene-containing macrocycles can be achieved through intramolecular cyclization reactions of appropriately functionalized linear precursors. Palladium-catalyzed cross-coupling reactions, such as the Stille coupling, have been successfully employed for the macrocyclization step. Another approach involves the oxidative coupling of thiophenes under pseudo-high dilution conditions.

The functional groups introduced via the strategies discussed in the previous sections can be designed to facilitate macrocyclization. For example, a derivative of this compound could be functionalized at the 5-position with a group that can subsequently react with a functional group on the benzyl moiety or another appended group to close the ring.

Applications in Advanced Organic Synthesis and Materials Science

2-(4-Fluorobenzyl)-5-iodothiophene as a Versatile Synthetic Building Block

The strategic placement of two distinct reactive sites—the carbon-iodine bond on the thiophene (B33073) ring and the potential for functionalization on the benzyl (B1604629) group—renders this compound a highly adaptable building block in organic synthesis. The presence of the iodo-substituent is particularly advantageous, making the compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental to the construction of carbon-carbon and carbon-heteroatom bonds.

Key reactions where this compound can serve as a crucial precursor include:

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the iodothiophene with a boronic acid or ester, catalyzed by a palladium complex. This is a widely used method for forming biaryl linkages, which are common motifs in pharmaceuticals and organic electronic materials. For instance, similar 2-bromo-5-arylthiophene derivatives have been synthesized in good yields using this method. mdpi.com

Stille Coupling: The reaction of this compound with an organotin reagent offers another powerful method for creating new carbon-carbon bonds. The mechanism involves oxidative addition of the iodothiophene to a palladium(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to yield the coupled product. google.com

Sonogashira Coupling: This coupling reaction with a terminal alkyne would introduce an ethynyl (B1212043) group at the 5-position of the thiophene ring. This is a common strategy for extending conjugation in molecules designed for optoelectronic applications.

Buchwald-Hartwig Amination: This reaction would enable the formation of a carbon-nitrogen bond by coupling the iodothiophene with an amine, providing access to a wide array of nitrogen-containing heterocyclic compounds.

The fluorobenzyl group, while generally more stable, can also participate in or influence reactions. The fluorine atom can modulate the electronic properties of the molecule, affecting its reactivity and the properties of the final products.

Precursor for Advanced Heterocyclic Scaffolds

The thiophene ring is a core component of many biologically active compounds and functional materials. This compound serves as an excellent starting point for the synthesis of more complex, fused heterocyclic systems. By leveraging the reactivity of the iodo-group, chemists can construct elaborate molecular architectures with potential applications in medicinal chemistry and materials science.

For example, the iodothiophene can be elaborated through a sequence of coupling reactions and subsequent cyclizations to form thieno[3,2-b]pyridines, thieno[3,2-b]thiophenes, and other fused systems. These scaffolds are of significant interest due to their diverse pharmacological activities and their utility as organic semiconductors. While direct synthesis from this compound is not explicitly documented in readily available literature, the synthesis of a related compound, 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene, as an intermediate in the synthesis of the anti-diabetic drug canagliflozin, highlights the industrial relevance of such thiophene-based building blocks. This patented synthesis involves a Friedel-Crafts reaction followed by a reduction, demonstrating the versatility of the thiophene core in multi-step syntheses.

Role in the Synthesis of Functional Organic Materials

The unique electronic and structural features of this compound make it a promising precursor for a variety of functional organic materials. The combination of the electron-rich thiophene ring and the electron-withdrawing fluorine atom can be exploited to fine-tune the optical and electronic properties of resulting polymers and small molecules.

Thiophene-based polymers and oligomers are at the forefront of research in conductive materials due to their excellent charge transport properties and environmental stability. The iodinated position of this compound allows for its use as a monomer in polymerization reactions. Through reactions like Stille or Suzuki polycondensation, this monomer can be linked to form well-defined conjugated polymers.

The resulting polymers would feature a polythiophene backbone with pendant 4-fluorobenzyl groups. These side chains can influence the polymer's solubility, morphology, and solid-state packing, which are all critical factors for the performance of organic electronic devices.

Table 1: Potential Polymerization Reactions for this compound

Polymerization MethodCo-monomer/ReagentResulting Polymer Structure
Stille PolycondensationBis(stannyl)thiopheneAlternating copolymer
Suzuki PolycondensationThiophene diboronic acidAlternating copolymer
Homocoupling (e.g., Yamamoto)Nickel or Palladium catalystHomopolymer

The materials derived from this compound are expected to have applications in various organic electronic devices. Thiophene-containing materials are widely used in:

Organic Field-Effect Transistors (OFETs): As the active semiconductor layer. The fluorobenzyl side chains could influence the charge carrier mobility.

Organic Photovoltaics (OPVs): As either the electron donor or acceptor material in the active layer of a solar cell.

Organic Light-Emitting Diodes (OLEDs): As part of the emissive layer or charge-transport layers.

The incorporation of fluorine is a common strategy in the design of high-performance organic semiconductors as it can lower the energy levels of the molecular orbitals (HOMO and LUMO) and enhance intermolecular interactions, potentially leading to improved device performance.

Beyond linear polymers, the functional handle provided by the iodo-group on the thiophene allows for the creation of more complex polymeric architectures. For example, it can be used as a branching point to create star-shaped or dendritic polymers. Furthermore, post-polymerization modification of the thiophene backbone can be achieved by first incorporating this functional monomer and then performing subsequent chemical transformations. This approach allows for the synthesis of materials with precisely tailored properties for specific applications.

Computational and Theoretical Studies on 2 4 Fluorobenzyl 5 Iodothiophene and Analogues

Electronic Structure and Reactivity Predictions (DFT and Ab Initio Methods)

Density Functional Theory (DFT) and ab initio methods are powerful tools for predicting the electronic structure and reactivity of organic molecules. For thiophene (B33073) derivatives, these calculations provide insights into molecular geometry, electronic orbital distributions, and various reactivity descriptors.

Research on substituted thiophenes consistently shows that the nature and position of substituents significantly influence the electronic properties of the thiophene ring. For instance, DFT calculations on various thiophene-2-carboxamide derivatives have been used to study their geometric and electronic properties. nih.gov The introduction of electron-donating or electron-withdrawing groups alters the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which in turn affects the molecule's reactivity and electronic transition properties. nih.gov

In the case of 2-(4-Fluorobenzyl)-5-iodothiophene, the 4-fluorobenzyl group, with its electron-withdrawing fluorine atom and aromatic ring, and the iodine atom, a halogen, will both modulate the electron density of the thiophene core. The iodine atom can participate in halogen bonding, a significant interaction in crystal engineering and supramolecular chemistry. rsc.orgacs.org DFT computations have been employed to support experimental observations of halogen bonding in thiophene-based building blocks. rsc.org

Fukui functions, derived from DFT, are instrumental in predicting the most reactive sites within a molecule for nucleophilic and electrophilic attacks. nih.gov For new thiophene derivatives, Fukui function analysis has identified specific carbon and nitrogen atoms as the most reactive centers. nih.gov For this compound, such analysis would likely indicate the carbon atoms of the thiophene ring, particularly those adjacent to the substituents, as key sites for chemical reactions.

Table 1: Predicted Electronic Properties of Substituted Thiophene Analogues

Compound/AnalogueHOMO (eV)LUMO (eV)Energy Gap (eV)Method
Thiophene-2-carboxamide derivative--5.031DFT
Thiophene-thiadiazole hybrid--3.83 - 4.18DFT
N-(thiophen-2-ylmethyl)thiophene-2-carboxamide--5.031DFT nih.gov

This table presents representative data for analogous compounds from the literature to illustrate the typical range of calculated electronic properties.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry provides a window into the mechanisms of chemical reactions by allowing for the mapping of reaction pathways and the characterization of transition states. For iodinated thiophenes, understanding the reaction pathways is crucial for their synthesis and subsequent chemical transformations.

Studies on the electrophilic iodination of thiophene and its derivatives using agents like potassium dichloroiodate (KICl₂) have been investigated with DFT. researchgate.net These studies reveal that the reaction typically proceeds through the formation of a π-adduct, followed by a nucleophilic attack from the thiophene ring on the iodine, which is the rate-determining step. researchgate.net The computational models are in good agreement with experimental observations. researchgate.net

For this compound, reaction pathway analysis could elucidate the mechanisms of its formation, such as the iodination of a 2-(4-Fluorobenzyl)thiophene (B1337178) precursor. Furthermore, computational modeling can predict the feasibility and outcomes of subsequent reactions, such as cross-coupling reactions, which are common for iodinated aromatic compounds. The presence of the fluorobenzyl group would influence the regioselectivity and kinetics of these reactions.

The metabolism of thiophene-containing drugs, which can involve the formation of reactive intermediates like thiophene S-oxides and epoxides via cytochrome P450-dependent pathways, can also be modeled. acs.org While this falls outside the direct scope of synthetic reaction pathways, the underlying principles of computational modeling of reactive intermediates are similar.

Spectroscopic Property Simulations and Validation Studies

Computational methods are invaluable for predicting and interpreting spectroscopic data, including NMR, IR, and UV-Vis spectra. These simulations not only help in the structural elucidation of newly synthesized compounds but also validate the accuracy of the computational models themselves.

For various substituted thiophenes, DFT calculations have been successfully used to predict vibrational frequencies (IR and Raman) and NMR chemical shifts. researchgate.net For example, DFT studies on N-(2-methylphenyl) methanesulfonamide (B31651) and its isomers have shown good correlation between calculated and experimental vibrational and NMR data. researchgate.net Similar accuracy is expected for this compound. The calculated vibrational modes would correspond to the stretching and bending of specific bonds, such as C-H, C-F, C-S, and C-I, while predicted ¹H and ¹³C NMR chemical shifts would aid in the assignment of experimental spectra.

Time-dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra. acs.org The accuracy of different DFT functionals in reproducing experimental spectra of pyridine-thiophene oligomers has been systematically evaluated against higher-level methods like ADC(2). acs.org Such studies are crucial for selecting the appropriate computational level of theory to obtain reliable predictions of the electronic absorption properties of conjugated systems like this compound.

Table 2: Computationally Predicted Spectroscopic Data for a Thiophene Analogue

Spectroscopic DataPredicted ValueExperimental ValueMethod
¹³C-NMR Chemical Shifts (ppm) for thiophene-2,5-diylbis((3-methyl-1H-pyrazol-1-yl)methanone)13.6 (Me), 110.5, 130.1, 136.7, 141.8, 154.0, 158.4 (C=O)13.6 (Me), 110.5, 130.1, 136.7, 141.8, 154.0, 158.4 (C=O)DFT (B3LYP/G-311) researchgate.net

This table showcases the close agreement between calculated and experimental data for a related thiophene derivative, highlighting the predictive power of computational spectroscopy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Fluorobenzyl)-5-iodothiophene, and what key reaction conditions should be optimized?

  • Synthetic Routes :

  • Halogenation : Introduce iodine at the 5-position of thiophene via electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid .
  • Fluorobenzyl Substitution : Attach the 4-fluorobenzyl group to the thiophene ring via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling (e.g., Suzuki-Miyaura if a boronic acid precursor is available) .
    • Key Conditions :
  • Optimize reaction temperature (60–100°C for SNAr) and solvent polarity (DMF or THF) to enhance substitution efficiency .
  • Use anhydrous conditions and inert gas (N₂/Ar) to prevent dehalogenation or side reactions during iodination .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?

  • NMR Spectroscopy :

  • ¹H NMR : Expect signals for aromatic protons on the thiophene (δ 6.8–7.5 ppm) and fluorobenzyl groups (δ 7.0–7.4 ppm). Splitting patterns confirm substitution positions .
  • ¹³C NMR : Identify iodine-induced deshielding at C-5 (δ ~110–120 ppm) and fluorobenzyl carbons (C-F coupling visible as doublets) .
    • Mass Spectrometry : Confirm molecular weight via high-resolution mass spectrometry (HRMS), expecting [M+H]⁺ at m/z corresponding to C₁₁H₈FIS .
    • IR Spectroscopy : Detect C-I stretching (~500 cm⁻¹) and C-F vibrations (~1220 cm⁻¹) .

Advanced Research Questions

Q. What strategies can address low yields in the iodination step during the synthesis of this compound?

  • Controlled Reactivity : Use directing groups (e.g., methyl or methoxy) on the thiophene ring to enhance regioselectivity for iodination .
  • Catalytic Systems : Employ Lewis acids (e.g., FeCl₃) to activate iodine sources, improving electrophilicity and reducing side reactions .
  • Workup Optimization : Quench reactions with sodium thiosulfate to remove excess iodine and purify via column chromatography (silica gel, hexane/EtOAc) .

Q. How can computational modeling aid in predicting the reactivity of this compound in cross-coupling reactions?

  • DFT Calculations : Use density functional theory (DFT) to map electron density on the thiophene ring, identifying reactive sites for Suzuki or Stille couplings .
  • Transition-State Analysis : Simulate energy barriers for iodine displacement to compare ligands (e.g., Pd(PPh₃)₄ vs. XPhos) and predict catalytic efficiency .
  • Solvent Effects : Model solvent polarity (e.g., DMF vs. toluene) to optimize reaction kinetics and selectivity .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Isomer Identification : Use 2D NMR (COSY, NOESY) to distinguish regioisomers or rotamers caused by fluorobenzyl orientation .
  • X-ray Crystallography : Resolve ambiguous structures by crystallizing the compound and analyzing bond lengths/angles (e.g., C-I vs. C-Br distances) .
  • Microanalysis : Validate elemental composition (C, H, N, S) to confirm purity and rule out halogen loss during synthesis .

Methodological Considerations

Q. What experimental protocols ensure reproducibility in synthesizing this compound?

  • Stepwise Documentation : Follow detailed procedures from analogous fluorobenzyl-thiophene syntheses, including stoichiometry, solvent volumes, and reaction times .
  • Quality Control : Monitor reactions via TLC (Rf ~0.5 in hexane/EtOAc 4:1) and compare NMR data to literature benchmarks for intermediates .

Q. What are the stability considerations for storing this compound, and how can degradation be mitigated?

  • Storage Conditions : Keep in amber vials under inert gas at –20°C to prevent photolytic C-I bond cleavage or oxidation .
  • Stability Tests : Conduct accelerated degradation studies (40°C/75% RH) and analyze via HPLC to identify decomposition products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.